ウアバゲニン

概要

説明

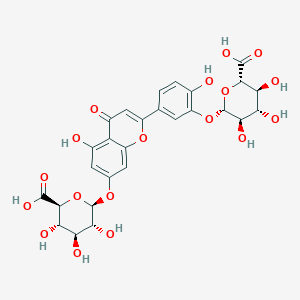

Ouabagenin is a cardiac glycoside that is found in the plant species Strophanthus gratus and Acokanthera ouabaio. It has been used in traditional medicine for centuries to treat heart diseases. In recent years, Ouabagenin has gained attention in the scientific community due to its potential therapeutic applications in various diseases.

科学的研究の応用

心臓治療

ウアバゲニンは、カルデノリドとして知られるユニークなステロイドのクラスに属し、2世紀以上にわたってうっ血性心不全の治療に使用されてきました . ウアバゲニンの心臓活性は、膜結合型ナトリウムポンプ、Na+/K±ATPaseとの高親和性阻害相互作用によるものです .

副腎ホルモン

ウアバゲニンは、ウアバオの木の樹皮と根から単離され、その後、哺乳類に自然に存在する副腎ホルモンとして特定されました . この発見は、内分泌系におけるこの化合物の役割に関する研究の新たな道を開きました。

シグナル伝達経路

Na+/K±ATPaseの機能的調節は、複数のダウンストリームシグナル伝達経路を活性化するため、ウアバゲニンは多様な生理学的および病理学的状態の調節に関与しています . これは、ウアバゲニンがこれらの経路に関与する疾患の治療に潜在的な用途があることを示唆しています。

癌予防

重要なことに、カルデノリド、ウアバゲニンが属するステロイドのクラスは、癌などの増殖性疾患の予防作用について注目を集めています . これは、ウアバゲニンが新しい癌治療法の開発に使用できることを示唆しています。

合成上の課題

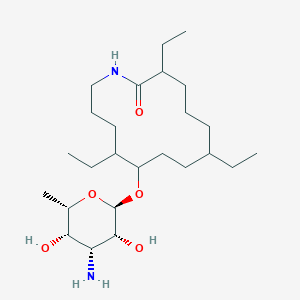

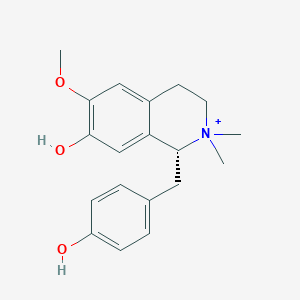

ウアバゲニンのステロイド骨格は、ウアバインのアグリコンであり、6つのヒドロキシ基とβ配向のブテノリドを持っています。 この高度に酸素化されたウアバゲニンの構造は、合成上の大きな課題を突き付けてきました . カルデノリドに関する数多くの合成研究にもかかわらず、これまでウアバゲニンの全合成が成功したのは2例のみです .

全合成

カルデノリドグリコシドであるウアバインのアグリコンであるウアバゲニンの収束的な全合成は、AB環、D環、およびブテノリド部分の集合によって達成されました . AB環の多重酸素化されたシス-デカリンの構造は、® -ペリラールデヒドからディールス-アルダー反応と逐次酸化によって構築されました . この合成は、複雑な分子の合成のための新しい方法の開発への道を切り開く可能性があります。

作用機序

Target of Action

Ouabagenin, also known as g-Strophanthidin, primarily targets the Sodium/Potassium-transporting ATPase subunits . These subunits are integral membrane proteins responsible for establishing and maintaining the electrochemical gradients of sodium and potassium ions across the plasma membrane, which are essential for osmoregulation, nerve impulse transmission, and cardiac, skeletal, and smooth muscle contractions .

Mode of Action

Ouabagenin inhibits the Na-K-ATPase membrane pump , resulting in an increase in intracellular sodium and calcium concentrations . This inhibition leads to increased intracellular concentrations of calcium, which may promote the activation of contractile proteins such as actin and myosin . Ouabagenin also impacts the electrical activity of the heart, increasing the slope of phase 4 depolarization, shortening the action potential duration, and decreasing the maximal diastolic potential .

Biochemical Pathways

The inhibition of the Na-K-ATPase by Ouabagenin activates multiple downstream signal transduction pathways . This functional modulation of Na+/K±ATPase is implicated in the regulation of diverse physiological and pathological states . Importantly, cardenolides like Ouabagenin have received considerable attention for their preventive actions against proliferative diseases such as cancer .

Pharmacokinetics

It is known that ouabagenin has a protein binding of approximately 60% . More research is needed to fully understand the pharmacokinetics of Ouabagenin.

Result of Action

The inhibition of the Na-K-ATPase by Ouabagenin leads to an increase in intracellular sodium and calcium concentrations . This can result in the activation of contractile proteins such as actin and myosin, affecting cellular functions . Moreover, Ouabagenin’s impact on the electrical activity of the heart can influence heart rate and rhythm .

Action Environment

The action, efficacy, and stability of Ouabagenin can be influenced by various environmental factors. For instance, the cellular sensitivity to Ouabagenin can vary depending on the cell type and experimental conditions . Some cell types, such as Ma104, are resistant to Ouabagenin toxicity, even though their Na-K-ATPase isoforms possess high affinity for this glycoside . More research is needed to fully understand how environmental factors influence the action of Ouabagenin.

Safety and Hazards

Ouabagenin should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

将来の方向性

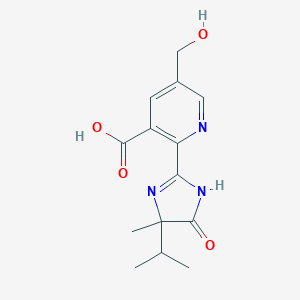

The findings of a study suggested that selected derivatives exhibited significant inhibiting potential of anti-cancer proteins and EGFR . These novel steroidal derivatives are subjected to in silico analysis for the first time against lung cancer. These compounds possess potential anti-cancerous properties and can be explored further for in vitro and in vivo studies .

生化学分析

Biochemical Properties

Ouabagenin interacts with the Sodium/potassium-transporting ATPase subunit alpha-1, alpha-2, and alpha-3 . It inhibits these enzymes, leading to an increase in intracellular sodium and calcium concentrations . This interaction is crucial in the role of Ouabagenin in biochemical reactions.

Cellular Effects

Ouabagenin has diverse effects on various types of cells. In renal cells, for instance, it has been observed to differ in terms of Na-K-ATPase inhibition and cell signaling activation . The effects of Ouabagenin also diverge in MDCK and Ma104 cells . It influences cell function by affecting cell signaling pathways and gene expression .

Molecular Mechanism

The mechanism of action of Ouabagenin involves its inhibition of the Na-K-ATPase membrane pump . This results in an increase in intracellular sodium and calcium concentrations . Increased intracellular concentrations of calcium may promote activation of contractile proteins such as actin and myosin .

Temporal Effects in Laboratory Settings

Its synthesis has been achieved by assembly of the AB-ring, D-ring, and butenolide moieties .

Dosage Effects in Animal Models

The effects of Ouabagenin vary with different dosages in animal models. For instance, it has been found to be approximately one-half as active on the heart as ouabain in cats, and about one-third as active in frogs .

Metabolic Pathways

Ouabagenin is involved in metabolic pathways that involve the Sodium/potassium-transporting ATPase subunit alpha-1, alpha-2, and alpha-3 . It inhibits these enzymes, leading to an increase in intracellular sodium and calcium concentrations .

Transport and Distribution

It is known to inhibit the Na-K-ATPase membrane pump, which could potentially affect its localization or accumulation .

Subcellular Localization

Given its interaction with the Sodium/potassium-transporting ATPase, it is likely to be found in areas of the cell where this enzyme is present .

特性

IUPAC Name |

3-[1,3,5,11,14-pentahydroxy-10-(hydroxymethyl)-13-methyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O8/c1-20-9-16(26)19-15(23(20,30)5-3-14(20)12-6-18(28)31-10-12)2-4-21(29)8-13(25)7-17(27)22(19,21)11-24/h6,13-17,19,24-27,29-30H,2-5,7-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXSABLKMKAINIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1(CCC2C4=CC(=O)OC4)O)CCC5(C3(C(CC(C5)O)O)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871711 | |

| Record name | 1,3,5,11,14,19-Hexahydroxycard-20(22)-enolide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

508-52-1 | |

| Record name | Ouabagenin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97088 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(Trimethylsilyl)propyl]pyridine](/img/structure/B150342.png)

![(alphaR)-7,8-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine](/img/structure/B150354.png)

![(alphaR)-5,6-Dihydro-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine](/img/structure/B150364.png)